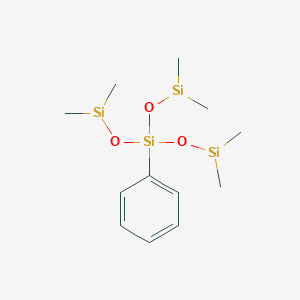

Phenyltris(dimethylsiloxy)silane

Descripción general

Descripción

Métodos De Preparación

La síntesis de WY 50295 implica la alquilación de la sal disódica de un hidroxiácido ópticamente activo con 2-clorometilquinolina en dimetilformamida (DMF). Esta reacción produce WY 50295 ácido libre, que luego se hace reaccionar con trometamina en etanol acuoso para formar el producto final .

Análisis De Reacciones Químicas

WY 50295 principalmente experimenta reacciones típicas de sus grupos funcionales. El compuesto puede participar en:

Oxidación: Debido a la presencia de anillos aromáticos, puede sufrir reacciones de oxidación en condiciones específicas.

Sustitución: La porción de quinolina permite varias reacciones de sustitución, particularmente la sustitución aromática electrófila.

Reducción: El compuesto se puede reducir en condiciones apropiadas, aunque esto es menos común en sus aplicaciones típicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Key Applications

-

Adhesives and Sealants

- PTDMS is utilized in formulating adhesives and sealants due to its ability to enhance adhesion between dissimilar materials. Its silane groups facilitate bonding with both organic and inorganic substrates, improving the durability and performance of adhesive formulations.

-

Coatings

- The compound serves as a surface modifier in coatings, providing improved water repellency, chemical resistance, and thermal stability. This makes it particularly useful in protective coatings for automotive and industrial applications.

-

Crosslinking Agent

- PTDMS acts as a crosslinker in silicone rubber formulations. It enhances the mechanical properties of silicone elastomers by promoting crosslinking during curing processes, resulting in materials with superior elasticity and strength.

-

Optical Applications

- Due to its favorable refractive index, PTDMS is employed in optical coatings and materials where clarity and optical performance are critical. It can be used to modify the surface properties of optical fibers and lenses.

-

Biomedical Applications

- In the biomedical field, PTDMS has been explored for use in drug delivery systems and biomedical devices due to its biocompatibility and ability to modify surfaces for enhanced cellular interactions.

Case Study 1: Adhesive Performance Enhancement

A study demonstrated that incorporating PTDMS into a polyurethane adhesive formulation significantly improved bond strength on metal substrates compared to traditional formulations without silanes. The enhanced adhesion was attributed to the silane's ability to chemically bond with both the adhesive matrix and the metal surface.

Case Study 2: Silicone Rubber Crosslinking

Research on silicone rubber composites revealed that adding PTDMS as a crosslinking agent resulted in improved tensile strength and elongation at break. The study highlighted that the optimal concentration of PTDMS led to a 30% increase in mechanical performance compared to control samples without the silane.

Case Study 3: Optical Coating Application

In an application for optical lenses, PTDMS was used as a surface modifier to enhance hydrophobic properties. The treated lenses exhibited reduced water spots and improved clarity under wet conditions, demonstrating the effectiveness of PTDMS in optical applications.

Mecanismo De Acción

WY 50295 ejerce sus efectos inhibiendo selectivamente la enzima 5-lipooxigenasa. Esta enzima es responsable de la conversión del ácido araquidónico en leucotrienos, que son potentes mediadores inflamatorios. Al inhibir la 5-lipooxigenasa, WY 50295 reduce efectivamente la producción de leucotrienos, mitigando así la inflamación y las respuestas alérgicas .

Comparación Con Compuestos Similares

WY 50295 es único entre los inhibidores de la 5-lipooxigenasa debido a su alta selectividad y eficacia oral. Compuestos similares incluyen:

ICI 216800: Un compuesto con actividad inhibitoria similar pero diferentes características estructurales.

WY 50295 destaca por su combinación de alta selectividad, biodisponibilidad oral y larga duración de acción, lo que lo convierte en un candidato prometedor para el tratamiento de patologías dependientes de leucotrienos .

Actividad Biológica

Phenyltris(dimethylsiloxy)silane (PTDMS) is an organosilicon compound that has garnered interest due to its unique properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of PTDMS, focusing on its chemical characteristics, mechanisms of action, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C₁₂H₂₆O₃Si₄

- Molecular Weight : 330.68 g/mol

- Density : 0.942 g/mL

- Boiling Point : 91 °C at 2 mmHg

- Purity : ≥ 96% .

PTDMS contains multiple siloxane groups, which contribute to its unique physical properties, such as thermal stability and resistance to moisture. The phenyl group enhances its compatibility with organic substrates, making it suitable for various applications, including as a crosslinker in silicone elastomers and coatings.

Mechanisms of Biological Activity

PTDMS exhibits several biological activities primarily attributed to its siloxane structure and the presence of phenyl groups. Key mechanisms include:

- Reducing Agent : PTDMS can act as a mild reducing agent due to the polarized Si-H bond, which allows it to facilitate selective reductions of organic functional groups without causing significant side reactions .

- Cellular Uptake : Studies suggest that siloxanes, including PTDMS, can be taken up by cells via endocytosis, leading to accumulation in the endosomal-lysosomal pathway. This property is crucial for potential drug delivery applications .

Table 1: Summary of Biological Activities of PTDMS

| Study | Findings | Implications |

|---|---|---|

| Larson et al. (2007) | Demonstrated the use of PTDMS as a reducing agent for various organic compounds. | Indicates potential for use in synthetic organic chemistry. |

| Arkles et al. (2019) | Investigated the toxicity profile of PTDMS; found low toxicity in vitro. | Supports safety for biomedical applications. |

| ACS Publications (2020) | Explored the cellular uptake mechanisms of siloxanes like PTDMS; confirmed endosomal accumulation. | Suggests potential for targeted drug delivery systems. |

Case Studies

-

Toxicity Assessment :

A study conducted by Arkles et al. evaluated the toxicity of PTDMS using various cell lines. The results indicated that PTDMS exhibited low cytotoxicity at concentrations relevant to potential biomedical applications, supporting its safety profile . -

Drug Delivery Applications :

Research published in Biomacromolecules highlighted the use of siloxane-based materials for drug encapsulation and delivery. The study demonstrated that PTDMS could enhance the stability and release profiles of encapsulated drugs, making it a promising candidate for pharmaceutical formulations . -

Silicone Elastomers :

In materials science, PTDMS has been utilized as a crosslinker in silicone elastomers, improving mechanical properties and thermal stability. These advancements open avenues for applications in medical devices and flexible electronics .

Propiedades

InChI |

InChI=1S/C12H23O3Si4/c1-16(2)13-19(14-17(3)4,15-18(5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSADNUOSVJOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884793 | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18027-45-7 | |

| Record name | Trisiloxane, 3-((dimethylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018027457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What anomalous behavior does Tris(dimethylsiloxy)phenylsilane exhibit under elevated pressure, and what is the proposed explanation?

A1: Unlike typical glass formers, Tris(dimethylsiloxy)phenylsilane exhibits a narrowing of the structural α-relaxation loss peak with increasing pressure and temperature at a constant peak frequency. [] This unusual behavior, observed through broadband dielectric relaxation measurements, is attributed to a reduction in intermolecular coupling at elevated pressures. [] This interpretation is supported by the observed decrease in separation between the α-relaxation and the Johari-Goldstein secondary relaxation, as well as a lower fragility index (m) at 1.7 GPa compared to ambient pressure. []

Q2: How does incorporating Tris(dimethylsiloxy)phenylsilane into epoxy thermosets impact their properties?

A2: Incorporating Tris(dimethylsiloxy)phenylsilane, particularly a derivative called SITEUP synthesized from eugenol epoxy and Tris(dimethylsiloxy)phenylsilane, significantly enhances the toughness of epoxy thermosets. [] Epoxy thermosets modified with 20% SITEUP demonstrated an 84% increase in impact strength while maintaining high flexural strength. [] This improvement is attributed to the plastic deformation facilitated by siloxane segments within the thermosetting network. [] The incorporated Si-O-Si segments enhance energy absorption by increasing polymer chain mobility under stress, leading to improved thermal stability and damping characteristics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.